molecular formula C10H13BrMgO B6317284 3-(Benzyloxy)propylmagnesium bromide CAS No. 111998-95-9

3-(Benzyloxy)propylmagnesium bromide

Cat. No.: B6317284
CAS No.: 111998-95-9
M. Wt: 253.42 g/mol
InChI Key: ODIOURZCONMBPN-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(Benzyloxy)propylmagnesium bromide is typically synthesized by reacting magnesium bromide with 3-bromopropanol in the presence of magnesium hydroxide . The reaction is carried out under anhydrous conditions to prevent the Grignard reagent from reacting with water.

Industrial Production Methods: In an industrial setting, the preparation of this compound involves the use of large-scale reactors where the reagents are mixed under controlled temperatures and pressures. The reaction mixture is then purified to obtain the desired compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-(Benzyloxy)propylmagnesium bromide undergoes various types of reactions, including:

    Nucleophilic Addition: It reacts with carbonyl compounds to form alcohols.

    Substitution Reactions: It can participate in substitution reactions with halides to form new carbon-carbon bonds.

Common Reagents and Conditions:

    Carbonyl Compounds: Reacts with aldehydes and ketones under anhydrous conditions.

    Halides: Reacts with alkyl halides in the presence of a suitable solvent like tetrahydrofuran (THF).

Major Products Formed:

    Alcohols: From reactions with carbonyl compounds.

    New Carbon-Carbon Bonds: From substitution reactions with halides.

Scientific Research Applications

3-(Benzyloxy)propylmagnesium bromide is widely used in scientific research due to its versatility in organic synthesis . Some of its applications include:

    Chemistry: Used in the synthesis of complex organic molecules.

    Biology: Employed in the preparation of biologically active compounds.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates.

    Industry: Applied in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)propylmagnesium bromide involves the formation of a carbon-magnesium bond, which acts as a nucleophile in various reactions . The compound targets electrophilic centers in molecules, facilitating the formation of new carbon-carbon bonds. The pathways involved include nucleophilic addition to carbonyl groups and substitution reactions with halides.

Comparison with Similar Compounds

    n-Propylmagnesium bromide: An organomagnesium compound used for n-propylation of electrophiles

Properties

IUPAC Name

magnesium;propoxymethylbenzene;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13O.BrH.Mg/c1-2-8-11-9-10-6-4-3-5-7-10;;/h3-7H,1-2,8-9H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODIOURZCONMBPN-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]CCOCC1=CC=CC=C1.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrMgO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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